1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of piperazine, a versatile chemical structure used in the synthesis of numerous pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 3-piperidinylmethyl chloride under specific reaction conditions, such as the use of a suitable solvent and temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex chemical compounds.
Biology: It may serve as a ligand in biological studies to understand receptor interactions.
Industry: It can be used in the production of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to modulation of neurotransmitter activity.
Comparison with Similar Compounds
1-benzylpiperazine
4-(3-piperidinylmethyl)piperazine
Other piperazine derivatives
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical reactions further enhance its importance in the field of chemistry.
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Properties
IUPAC Name |
1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDYFYXAJBLSAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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